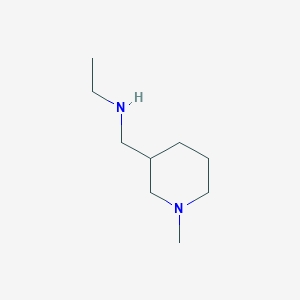Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine
CAS No.: 1247792-71-7
Cat. No.: VC2854151
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1247792-71-7 |
|---|---|
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| IUPAC Name | N-[(1-methylpiperidin-3-yl)methyl]ethanamine |
| Standard InChI | InChI=1S/C9H20N2/c1-3-10-7-9-5-4-6-11(2)8-9/h9-10H,3-8H2,1-2H3 |
| Standard InChI Key | CJYCRZBDCCADAM-UHFFFAOYSA-N |
| SMILES | CCNCC1CCCN(C1)C |
| Canonical SMILES | CCNCC1CCCN(C1)C |
Introduction
Structural Characteristics and Chemical Properties
Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine contains a six-membered piperidine ring with a nitrogen atom at position 1 substituted with a methyl group. At position 3, the ring bears a methyl group that connects to a secondary amine with an ethyl substituent. This arrangement of functional groups contributes to the compound's unique physicochemical properties and potential biological interactions.
Molecular Structure
The molecular formula of Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine is C9H20N2, with a calculated molecular weight of approximately 156.28 g/mol. The compound features two nitrogen atoms - one within the piperidine ring and another in the aminoethyl side chain. This structural arrangement is similar to N-[1-(1-methylpiperidin-3-yl)ethyl]pyridin-3-amine, though with a simpler ethylamine substituent instead of a pyridine ring .
Physical Properties
Based on its structure and comparisons with similar compounds, Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine is likely to exist as a colorless to pale yellow liquid or solid at room temperature, with moderate water solubility due to its amine functionalities. The compound would be expected to have basic properties owing to the presence of the two nitrogen atoms, which can accept protons.
Chemical Reactivity
The secondary amine group in Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine provides a reactive site for various chemical transformations, including alkylation, acylation, and condensation reactions. This reactivity is similar to that observed in related compounds such as 2-Amino-N-ethyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide, which contains related functional groups.
Predicted Physicochemical Properties
Table 1 presents the estimated physicochemical properties of Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine based on structural analysis and comparison with similar compounds.
Table 1: Predicted Physicochemical Properties of Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine
| Property | Predicted Value | Basis of Prediction |
|---|---|---|
| Molecular Weight | 156.28 g/mol | Calculated from molecular formula C9H20N2 |
| LogP | 1.5-2.0 | Estimated based on similar piperidine derivatives |
| pKa | 9.5-10.5 (piperidine N), 10.0-11.0 (secondary amine) | Comparable to similar amine compounds |
| Solubility | Moderate in water, high in organic solvents | Based on functional group analysis |
| Melting Point | 40-60°C | Estimated from similar structures |
| Boiling Point | 220-240°C | Estimated from similar structures |
Synthesis Pathways
Key Reaction Conditions
Critical reaction parameters would likely include:
-
Use of appropriate reducing agents (sodium cyanoborohydride or sodium triacetoxyborohydride)
-
Control of pH in the slightly acidic range (pH 5-6) to facilitate imine formation
-
Anhydrous conditions to prevent side reactions
-
Moderate temperatures (room temperature to 60°C) to balance reaction rate and selectivity
Comparative Analysis with Similar Compounds
Table 2 presents a comparison between Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine and structurally related compounds, highlighting similarities and differences in their molecular features.
Table 2: Structural Comparison with Related Compounds
Analytical Characterization
Spectroscopic Properties
The identification and characterization of Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine would typically involve multiple spectroscopic techniques. NMR spectroscopy would reveal characteristic signals for the piperidine ring protons, the N-methyl group, and the ethylamine moiety. Mass spectrometry would likely show a molecular ion peak at m/z 156 corresponding to the molecular weight, with fragmentation patterns characteristic of piperidine derivatives.
Chromatographic Behavior
For analytical separation and quantification, HPLC or GC methods would be appropriate. Based on its basic properties, Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine would likely require chromatographic conditions similar to those used for other amine compounds, possibly involving reversed-phase HPLC with appropriate mobile phase modifiers to control peak shape.
Predicted Spectral Characteristics
Table 3 outlines the predicted spectral characteristics of Ethyl-(1-methyl-piperidin-3-ylmethyl)-amine based on structural analysis.
Table 3: Predicted Spectral Characteristics
| Analytical Technique | Expected Features |
|---|---|
| 1H NMR | Signals at δ 2.2-2.3 ppm (N-CH3), 2.4-2.6 ppm (piperidine CH2-N), 1.0-1.1 ppm (ethyl CH3), 2.5-2.7 ppm (ethyl CH2), 1.4-1.9 ppm (piperidine ring CH2) |
| 13C NMR | Signals at δ 45-46 ppm (N-CH3), 54-56 ppm (piperidine CH2-N), 14-15 ppm (ethyl CH3), 43-44 ppm (ethyl CH2), 24-34 ppm (piperidine ring CH2) |
| Mass Spectrometry | Molecular ion at m/z 156, fragments at m/z 141 (loss of methyl), 112 (loss of ethylamine) |
| IR Spectroscopy | Bands at 2950-2850 cm-1 (C-H stretch), 2780-2760 cm-1 (N-CH3), 1150-1050 cm-1 (C-N stretch) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume